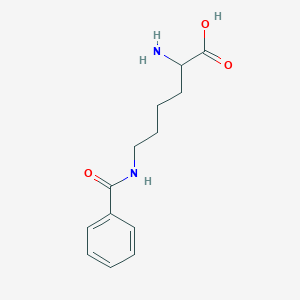










|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[C:11](Cl)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[OH-].[Na+]>O>[NH2:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:11](=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([OH:10])=[O:9] |f:2.3|
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After being refluxed for 40 min
|
|
Duration
|
40 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 2 days
|
|
Duration
|
2 d
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the solid was washed with water and Et2O
|
|
Type
|
ADDITION
|
|
Details
|
This obtained solid was then added to a solution of EDTA (7.0 g) in water (350 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux until the reaction solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled which
|
|
Type
|
CUSTOM
|
|
Details
|
gave a white precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
This precipitate was collected
|
|
Type
|
WASH
|
|
Details
|
washed with water and Et2O
|
|
Type
|
CUSTOM
|
|
Details
|
dried which
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C(=O)O)CCCCNC(C1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |